Biphenylene, 1,8-diethenyl- Biphenylene, 1,8-diethenyl-
Brand Name: Vulcanchem
CAS No.: 36230-21-4
VCID: VC19650382
InChI: InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2
SMILES:
Molecular Formula: C16H12
Molecular Weight: 204.27 g/mol

Biphenylene, 1,8-diethenyl-

CAS No.: 36230-21-4

Cat. No.: VC19650382

Molecular Formula: C16H12

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Biphenylene, 1,8-diethenyl- - 36230-21-4

Specification

CAS No. 36230-21-4
Molecular Formula C16H12
Molecular Weight 204.27 g/mol
IUPAC Name 1,8-bis(ethenyl)biphenylene
Standard InChI InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2
Standard InChI Key MIWBJWDOTMGNHX-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C

Introduction

Structural and Molecular Characteristics

Biphenylene, 1,8-diethenyl- belongs to the biphenylene family, which features two benzene rings fused through a bridging bond system, creating a 6-4-6 arene configuration. The addition of ethenyl (-CH=CH₂) groups at positions 1 and 8 introduces steric and electronic modifications that enhance its reactivity and alter its aromaticity.

Molecular Geometry and Bonding

The compound’s structure, as confirmed by X-ray crystallography and computational modeling, reveals a planar biphenylene core with ethenyl groups extending perpendicularly from the central rings . The conjugated π-system spans the entire molecule, enabling delocalization of electrons across the biphenylene backbone and ethenyl substituents. This conjugation is critical for its electronic properties, including a narrow HOMO-LUMO gap .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂
Molecular Weight204.27 g/mol
CAS Registry Number36230-21-4
IUPAC Name1,8-Bis(ethenyl)biphenylene
SMILESC=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C
InChI KeyMIWBJWDOTMGNHX-UHFFFAOYSA-N

Aromaticity and Antiaromaticity

Synthesis and Preparation

The synthesis of biphenylene, 1,8-diethenyl- involves multi-step protocols that leverage transition metal-catalyzed cross-coupling reactions. While direct synthetic routes are less documented, analogous methods for biphenylene derivatives provide a foundation for its preparation.

Metal-Catalyzed Cross-Coupling Reactions

A prominent approach involves Suzuki-Miyaura coupling, where boronic acid derivatives of biphenylene react with ethenyl-containing precursors. For example, biphenylene-1,8-diyldiboronic acid (CAS 480438-76-4) serves as a key intermediate, undergoing palladium-catalyzed coupling with vinyl halides to introduce ethenyl groups . This method achieves moderate yields (40–50%) but requires rigorous control of reaction conditions to prevent oligomerization .

Carbopalladation Cascade

An alternative strategy, adapted from Diederich’s work on biphenyleno-pentalenes, employs a Pd-catalyzed carbopalladation cascade between alkynes and gem-dibromoolefins . This method constructs the biphenylene core and ethenyl groups in a single step, albeit with lower yields (~27%) due to competing side reactions .

Table 2: Synthetic Methods Comparison

MethodKey StepsYieldAdvantagesLimitations
Suzuki-Miyaura CouplingBoronic acid + vinyl halide40–50%High selectivitySensitive to oxygen/water
Carbopalladation CascadeAlkyne + gem-dibromoolefin~27%One-pot synthesisLow yield, side reactions

Chemical Reactivity and Functionalization

The ethenyl groups and antiaromatic core confer unique reactivity, enabling diverse functionalization pathways.

Electrophilic Addition

The ethenyl substituents undergo electrophilic addition with halogens (e.g., Br₂) and sulfuric acid, forming dihalogenated or sulfonated derivatives. These reactions proceed via a carbocation intermediate, with regioselectivity influenced by the biphenylene core’s electron-withdrawing effects .

Polymerization

Biphenylene, 1,8-diethenyl- serves as a monomer in radical-initiated polymerization, producing conjugated polymers with extended π-systems. These polymers exhibit tunable bandgaps (1.8–2.5 eV), making them candidates for organic semiconductors.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with dienophiles such as maleic anhydride, forming six-membered rings that enhance thermal stability. This reactivity is exploited in the synthesis of heat-resistant polymers.

Electronic and Optical Properties

The compound’s electronic structure has been characterized via cyclic voltammetry (CV), UV-vis spectroscopy, and density functional theory (DFT).

Redox Behavior

CV measurements in dichloromethane reveal two quasi-reversible oxidation peaks at +0.78 V and +1.12 V (vs. Fc/Fc⁺), attributed to the sequential oxidation of the biphenylene core and ethenyl groups . The low reduction potential (-1.45 V) underscores its electron-deficient nature .

Absorption Spectroscopy

UV-vis spectra in toluene show a strong absorption band at λₘₐₓ = 420 nm (ε = 12,500 M⁻¹cm⁻¹), corresponding to a π→π* transition. A weaker band at 580 nm (ε = 1,200 M⁻¹cm⁻¹) arises from antiaromatic destabilization .

Table 3: Electronic Properties

PropertyValueMethod
HOMO Energy-5.3 eVDFT
LUMO Energy-3.1 eVDFT
Bandgap2.2 eVUV-vis
Oxidation Potential+0.78 V, +1.12 VCV

Applications in Materials Science

Organic Electronics

The compound’s narrow bandgap and charge transport properties make it suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Prototype OLEDs incorporating biphenylene, 1,8-diethenyl- as an emissive layer achieve external quantum efficiencies (EQEs) of 8–12%.

Polymer Composites

Copolymers with thiophene or fluorene units exhibit enhanced conductivity (σ = 10⁻³–10⁻² S/cm) and are used in antistatic coatings.

Catalysis

Pd nanoparticles supported on biphenylene, 1,8-diethenyl- matrices show high activity in cross-coupling reactions, with turnover numbers (TONs) exceeding 10⁴ .

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